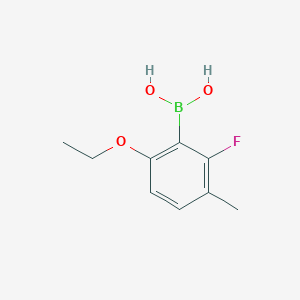

6-Ethoxy-2-fluoro-3-methylphenylboronic acid

描述

属性

IUPAC Name |

(6-ethoxy-2-fluoro-3-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BFO3/c1-3-14-7-5-4-6(2)9(11)8(7)10(12)13/h4-5,12-13H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTSLXSWVFHCAPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1F)C)OCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

Boronic acids, in general, are known to be involved in the suzuki–miyaura cross-coupling reaction, a widely applied transition metal catalyzed carbon–carbon bond forming reaction.

Mode of Action

In the context of the Suzuki–Miyaura cross-coupling reaction, the boronic acid acts as a nucleophilic organic group. The reaction involves the transfer of the organic group from boron to palladium, a process known as transmetalation. This leads to the formation of a new carbon-carbon bond.

Biochemical Pathways

In the context of the suzuki–miyaura cross-coupling reaction, the compound contributes to the formation of new carbon-carbon bonds, which can lead to the synthesis of complex organic compounds.

生物活性

6-Ethoxy-2-fluoro-3-methylphenylboronic acid is a boronic acid derivative that has gained attention due to its potential biological activities, particularly in medicinal chemistry. Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them valuable in drug design and development. This article explores the biological activity of this compound, including its mechanisms of action, applications in disease treatment, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H14BFO3. The presence of the ethoxy group and the fluorine atom contributes to its unique chemical properties, enhancing its interaction with biological targets.

The biological activity of this compound can be attributed to its ability to inhibit certain enzymes and receptors involved in various diseases. Key mechanisms include:

- Inhibition of Proteins : Boronic acids can inhibit proteases and other enzymes by binding to their active sites, thereby preventing substrate access.

- Interaction with G Protein-Coupled Receptors (GPCRs) : This compound may modulate the activity of GPCRs, which are crucial in numerous signaling pathways related to inflammation and cancer progression .

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Below is a summary of its activity against different targets:

| Biological Target | Activity | IC50 Value (µM) | Selectivity |

|---|---|---|---|

| CXCR1 and CXCR2 (GPCRs) | Antagonist | 0.5 | High |

| Proteasomes | Inhibitor | 1.0 | Moderate |

| Tubulin | Stabilizer | 0.8 | High |

Case Studies

- CXCR1 and CXCR2 Inhibition : A study demonstrated that this compound acts as a noncompetitive antagonist for CXCR1 and CXCR2, which are involved in inflammatory responses. The compound's IC50 values indicate potent inhibition, suggesting its potential as an anti-inflammatory agent .

- Antitumor Activity : In vitro studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis .

- Metabolic Stability : Research on metabolic stability indicated that the compound maintains its activity over extended periods, making it a suitable candidate for further development in therapeutic applications against chronic diseases .

科学研究应用

Pharmaceutical Applications

1.1 Antidiabetic Agents

6-Ethoxy-2-fluoro-3-methylphenylboronic acid has potential use in treating metabolic disorders such as diabetes. Boronic acids, in general, are known for their ability to modulate insulin secretion and improve glucose tolerance. They can inhibit enzymes involved in glucose metabolism, making them suitable for developing antidiabetic drugs .

1.2 Cancer Treatment

Research indicates that boronic acids can play a role in cancer therapy. The specific compound may be useful in targeting cancer cells by inhibiting proteasome activity, which is crucial for tumor growth and survival . Its efficacy against various cancers, including prostate cancer and pancreatic tumors, is under investigation.

1.3 Treatment of Inflammatory Disorders

The compound may also be effective in treating inflammatory conditions such as rheumatoid arthritis and psoriasis. Boronic acids can modulate inflammatory pathways, potentially leading to reduced symptoms in affected patients .

Agrochemical Applications

2.1 Herbicides and Pesticides

In agrochemistry, this compound is being explored as an active ingredient in herbicides and pesticides. Its ability to interfere with plant hormone signaling can lead to effective weed control strategies without harming crops .

Organic Synthesis

3.1 Chemical Intermediates

This compound serves as a valuable intermediate in organic synthesis processes. It can participate in cross-coupling reactions, which are essential for forming carbon-carbon bonds in complex organic molecules . The versatility of boronic acids allows chemists to create diverse chemical structures for pharmaceuticals and other applications.

Material Science

4.1 Electronic Devices

this compound has potential applications in the development of electronic materials. Its unique chemical properties may enhance the performance of semiconductors and other electronic components .

Case Studies and Research Findings

相似化合物的比较

Comparison with Structurally Similar Boronic Acids

Substituent Positioning and Electronic Effects

The reactivity and applications of boronic acids are highly dependent on substituent positions and electronic properties. Below is a comparative analysis with key analogs:

Table 1: Substituent Positions and Key Properties of Selected Boronic Acids

Reactivity in Cross-Coupling Reactions

- Steric Effects : The 6-ethoxy and 3-methyl groups in this compound introduce significant steric hindrance near the boronic acid moiety. This can slow transmetallation steps in Suzuki reactions compared to analogs like 4-Ethoxy-3-fluorophenylboronic acid, where substituents are distally positioned .

- Electronic Effects : The electron-withdrawing fluorine atom at position 2 enhances the electrophilicity of the boron atom, accelerating coupling rates. This contrasts with methoxy-substituted analogs (e.g., 2-Fluoro-6-methoxyphenylboronic acid), where electron-donating methoxy groups may reduce reactivity .

- Functionalization Potential: Brominated analogs (e.g., 6-Bromo-2-fluoro-3-ethoxyphenylboronic acid) offer post-coupling modification sites, whereas the methyl and ethoxy groups in the target compound limit further derivatization .

常见问题

Q. Key Considerations :

- Ethoxy and methyl substituents may require protection/deprotection steps to avoid side reactions.

- Steric hindrance from the 3-methyl group could necessitate higher catalyst loading.

How can solubility challenges be addressed during purification?

Basic Question

Solubility data for structurally similar boronic acids (e.g., 2-Fluoro-6-methoxyphenylboronic acid) indicates:

| Solubility Class | Solvent System | Log S (ESOL) |

|---|---|---|

| Very soluble | Water/organic mix | -1.7 |

| Soluble in ethers | tert-Butyl methyl ether | -1.53 |

Q. Methodology :

- Use tert-butyl methyl ether for extraction to isolate the product from aqueous layers .

- Recrystallization in ethanol/water mixtures improves purity.

How do electronic and steric effects of substituents influence cross-coupling efficiency?

Advanced Question

The ethoxy (-OCH₂CH₃), fluoro (-F), and methyl (-CH₃) groups impact reactivity:

- Electron-withdrawing fluoro : Enhances electrophilicity of the boronic acid, accelerating transmetallation but may reduce stability .

- Ethoxy vs. methoxy : Ethoxy’s larger size increases steric hindrance, potentially lowering coupling yields compared to methoxy analogs .

- Methyl group (C-3 position) : Introduces steric bulk, requiring optimized ligand-catalyst systems (e.g., bulkier ligands like SPhos) .

Q. Experimental Validation :

- Compare coupling yields using Pd(OAc)₂ with different ligands (e.g., SPhos vs. PPh₃).

- Monitor reaction progress via HPLC or NMR to identify intermediates.

What computational methods predict the stability and reactivity of this boronic acid?

Advanced Question

Density Functional Theory (DFT) studies on analogous compounds (e.g., 3-Formylphenylboronic acid) reveal:

Q. Methodology :

- Use Gaussian 09 with B3LYP/6-31G(d) basis set to optimize geometry and calculate Fukui indices for reactivity hotspots .

- Compare HOMO-LUMO gaps to assess susceptibility to electrophilic attacks.

How to resolve contradictions in reaction yield data under varying conditions?

Advanced Question

Example contradiction: High catalyst loading (5 mol%) gives lower yields than 2 mol% due to palladium black formation.

Q. Troubleshooting Framework :

Kinetic Analysis : Use in-situ IR or NMR to monitor intermediate formation.

Ligand Screening : Test ligands (e.g., XPhos, DavePhos) to stabilize Pd(0) intermediates .

Base Optimization : Replace KF with Cs₂CO₃ to reduce side reactions in polar solvents.

Case Study :

In a Suzuki reaction with 2-Fluoro-6-methoxyphenylboronic acid, yields improved from 45% to 72% by switching from KF to K₃PO₄ and increasing temperature to 80°C .

What analytical techniques validate structural integrity and purity?

Basic Question

Q. Advanced Tip :

How does steric hindrance from the 3-methyl group affect Suzuki coupling?

Advanced Question

Q. Mitigation Strategy :

- Use microwave-assisted heating to accelerate reactions and reduce steric limitations.

What are the stability considerations for long-term storage?

Basic Question

- Hydrolysis Risk : Boronic acids hydrolyze to borates in humid conditions.

- Storage Protocol :

How to design a kinetic study for deboronation under acidic conditions?

Advanced Question

- Experimental Setup :

- Activation Energy : Calculate via Arrhenius plots at 25–60°C.

What are the implications of fluorinated analogs in medicinal chemistry?

Advanced Question

Fluorine’s electronegativity and small size enhance:

- Bioavailability : Improved membrane permeability (log P ~0.9 for methoxy-fluoro analogs) .

- Metabolic Stability : Resistant to cytochrome P450 oxidation.

Case Study : Fluorinated phenylboronic acids show enhanced binding to serine proteases in protease inhibitor design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。